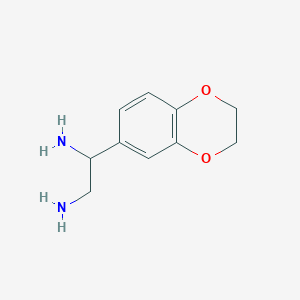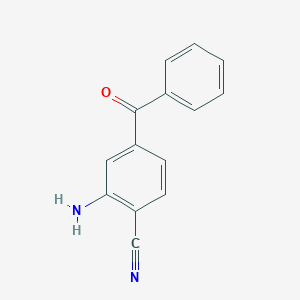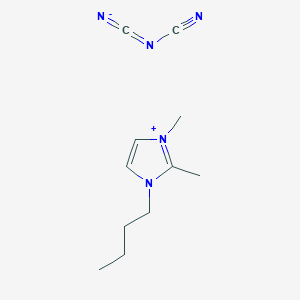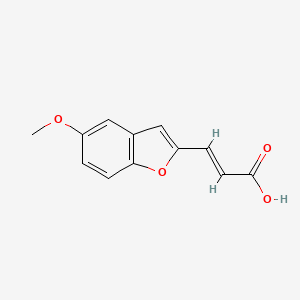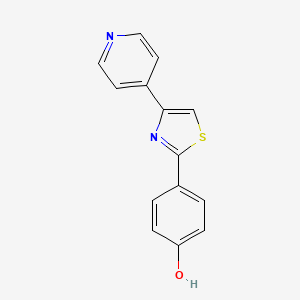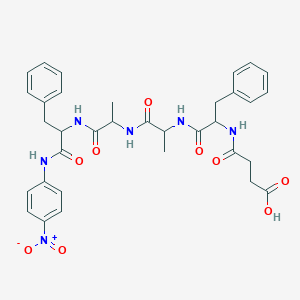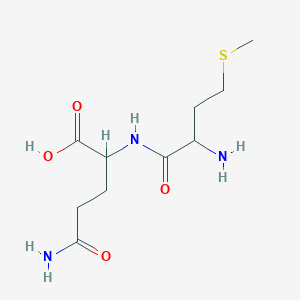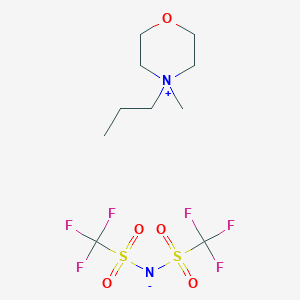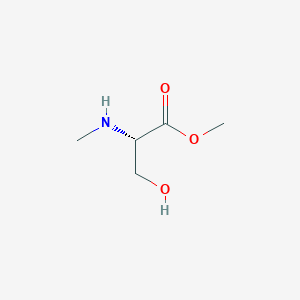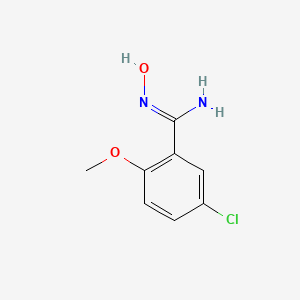
1,2-Dihexanoyl-sn-glycero-3-phosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihexanoyl-sn-glycero-3-phosphate (sodium salt) is a synthetic phospholipid derivative. It is a 1,2-diacyl-sn-glycero-3-phosphate in which the acyl groups at positions 1 and 2 are specified as hexanoyl. This compound is often used in biochemical and biophysical research due to its amphiphilic nature, which allows it to form micelles and liposomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihexanoyl-sn-glycero-3-phosphate (sodium salt) can be synthesized through esterification reactions involving glycerol and hexanoic acid. The process typically involves the following steps:
Esterification: Glycerol is reacted with hexanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dihexanoyl-sn-glycerol.
Phosphorylation: The dihexanoyl glycerol is then phosphorylated using phosphorus oxychloride (POCl3) to form 1,2-dihexanoyl-sn-glycero-3-phosphate.
Neutralization: The final step involves neutralizing the phosphate group with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of 1,2-dihexanoyl-sn-glycero-3-phosphate (sodium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
1,2-Dihexanoyl-sn-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and hexanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and phosphorus oxychloride. Major products formed from these reactions include glycerol, hexanoic acid, and various phospholipid derivatives .
Scientific Research Applications
1,2-Dihexanoyl-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the formation of liposomes and micelles for drug delivery and membrane studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable vesicles.
Industry: Utilized in the production of artificial membranes and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 1,2-dihexanoyl-sn-glycero-3-phosphate (sodium salt) involves its ability to integrate into lipid bilayers and form micelles or liposomes. This property is due to its amphiphilic nature, with hydrophobic hexanoyl chains and a hydrophilic phosphate head. The compound can interact with cell membranes, facilitating the delivery of encapsulated drugs or other molecules .
Comparison with Similar Compounds
1,2-Dihexanoyl-sn-glycero-3-phosphate (sodium salt) can be compared with other similar compounds such as:
1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt): This compound has longer oleoyl chains, making it more hydrophobic and suitable for different applications.
1,2-Dimyristoyl-sn-glycero-3-phosphate (sodium salt): With myristoyl chains, this compound has different physical properties and is used in various lipid studies.
1,2-Dioctanoyl-sn-glycero-3-phosphate (sodium salt): This compound has octanoyl chains, providing a balance between hydrophobicity and hydrophilicity .
1,2-Dihexanoyl-sn-glycero-3-phosphate (sodium salt) is unique due to its specific chain length, which offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various research applications.
Properties
Molecular Formula |
C15H29NaO8P |
|---|---|
Molecular Weight |
391.35 g/mol |
InChI |
InChI=1S/C15H29O8P.Na/c1-3-5-7-9-14(16)21-11-13(12-22-24(18,19)20)23-15(17)10-8-6-4-2;/h13H,3-12H2,1-2H3,(H2,18,19,20);/t13-;/m1./s1 |
InChI Key |
LCFOLVQIUGTCDN-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCC.[Na] |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


